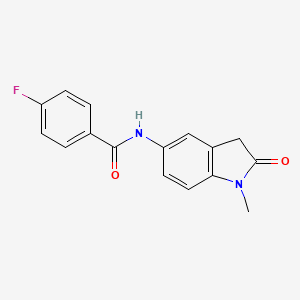
4-fluoro-N-(1-metil-2-oxoindolin-5-il)benzamida
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-fluoro-N-(1-methyl-2-oxoindolin-5-yl)benzamide is a synthetic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This compound features a fluorine atom, a methyl group, and an oxoindoline moiety, which contribute to its unique chemical properties and biological activities.
Aplicaciones Científicas De Investigación
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in organic synthesis.
Industry: It is used in the development of new pharmaceuticals and agrochemicals.
Mecanismo De Acción
Target of Action
Indole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors . These receptors are often involved in a variety of biological activities, making indole derivatives valuable for treatment development .
Mode of Action
It’s known that indole derivatives can interact with their targets in a way that leads to various biological activities . These activities can include antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Biochemical Pathways
Indole derivatives are known to affect a variety of biological pathways due to their broad-spectrum biological activities . The downstream effects of these pathways can lead to the aforementioned biological activities .
Result of Action
The wide range of biological activities associated with indole derivatives suggests that the effects could be diverse, depending on the specific targets and pathways involved .
Análisis Bioquímico
Biochemical Properties
It is known that indole derivatives, which 4-fluoro-N-(1-methyl-2-oxoindolin-5-yl)benzamide is a part of, can bind with high affinity to multiple receptors . This suggests that 4-fluoro-N-(1-methyl-2-oxoindolin-5-yl)benzamide may interact with various enzymes, proteins, and other biomolecules, influencing biochemical reactions.
Cellular Effects
Some indole derivatives have shown notable cytotoxicity toward various human cancer cell lines . This suggests that 4-fluoro-N-(1-methyl-2-oxoindolin-5-yl)benzamide could potentially influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
Given the known activities of indole derivatives, it is possible that 4-fluoro-N-(1-methyl-2-oxoindolin-5-yl)benzamide exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Métodos De Preparación
The synthesis of 4-fluoro-N-(1-methyl-2-oxoindolin-5-yl)benzamide typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 1-methyl-2-oxoindoline and 4-fluorobenzoyl chloride.
Reaction Conditions: The 1-methyl-2-oxoindoline is reacted with 4-fluorobenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature.
Análisis De Reacciones Químicas
4-fluoro-N-(1-methyl-2-oxoindolin-5-yl)benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Comparación Con Compuestos Similares
4-fluoro-N-(1-methyl-2-oxoindolin-5-yl)benzamide can be compared with other indole derivatives:
Propiedades
IUPAC Name |
4-fluoro-N-(1-methyl-2-oxo-3H-indol-5-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13FN2O2/c1-19-14-7-6-13(8-11(14)9-15(19)20)18-16(21)10-2-4-12(17)5-3-10/h2-8H,9H2,1H3,(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGHJQXJZFIMOHB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)CC2=C1C=CC(=C2)NC(=O)C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13FN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
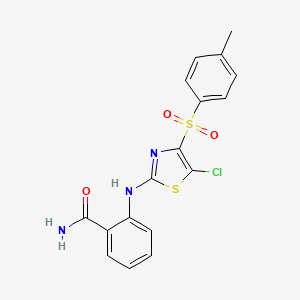
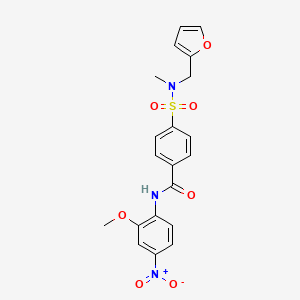
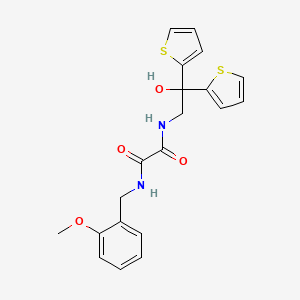
![N-[4-(tert-butylsulfamoyl)phenyl]-2-(pyridin-2-yl)quinoline-4-carboxamide](/img/structure/B2575711.png)
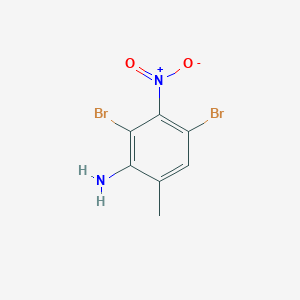
![N-[2-(4-Methoxyanilino)-2-oxoethyl]-N,3-dimethyl-2-[[(E)-2-phenylethenyl]sulfonylamino]butanamide](/img/structure/B2575714.png)
![N-[4-(2,5-dimethylphenyl)-1,3-thiazol-2-yl]-4-methylbenzamide](/img/structure/B2575717.png)
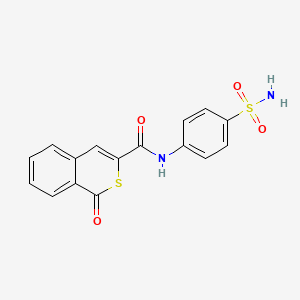
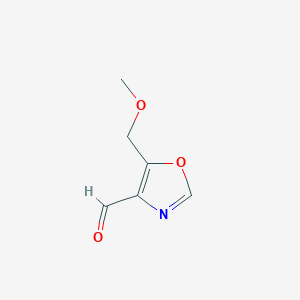
![3-(7-Methoxy-2,3-dihydro-benzo[1,4]dioxin-6-yl)-propionic acid](/img/structure/B2575722.png)
![(E)-tert-butyl({[5-chloro-2-(2-phenylethynyl)phenyl]methylidene})amine](/img/structure/B2575723.png)
![7-(3-(benzo[d][1,3]dioxol-5-yl)-1,2,4-oxadiazol-5-yl)-3-benzylquinazoline-2,4(1H,3H)-dione](/img/structure/B2575726.png)
![[(4-methoxyphenyl)carbamoyl]methyl 1-ethyl-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylate](/img/structure/B2575727.png)
![2-(((3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-3-ethyl-6-phenylthieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2575728.png)
